RORγ Inverse Agonist Activity: 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine vs. TMP778
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine demonstrates inverse agonist activity at the RORγ receptor with an EC50 of 900 nM in a cell-based reporter assay [1]. In contrast, the potent and selective RORγt inhibitor TMP778 exhibits an IC50 of 5 nM in a fluorescence resonance energy transfer (FRET) assay . This 180-fold difference in potency highlights that 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is a significantly weaker modulator of RORγ activity compared to a dedicated, optimized inhibitor.
| Evidence Dimension | RORγ Inverse Agonist Activity (Potency) |
|---|---|
| Target Compound Data | EC50 = 900 nM |
| Comparator Or Baseline | TMP778 (IC50 = 5 nM) |
| Quantified Difference | 180-fold difference in potency |
| Conditions | Target Compound: Inhibition of human RORgamma LBD in CHOK1 cells (Gal4 luciferase assay). Comparator: FRET assay. |
Why This Matters
This quantitative difference in potency defines the compound's utility as a tool for probing RORγ biology at higher concentrations, rather than as a potent, development-ready candidate, which is crucial for accurate experimental design and reagent selection.
- [1] BindingDB. (n.d.). BDBM50153595 (CHEMBL3775930). EC50: 900nM for Inhibition of human RORgamma ligand binding domain. View Source
